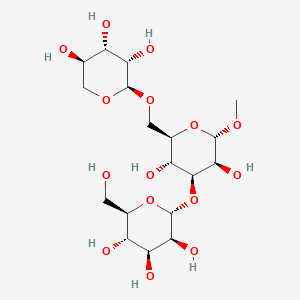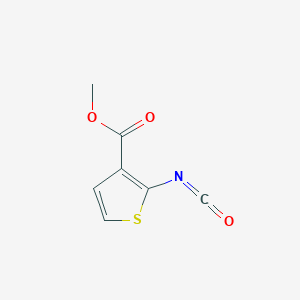
7-Fluoro-6-methylisoquinoline
Descripción general
Descripción
7-Fluoro-6-methylisoquinoline is a chemical compound that has gained immense attention among researchers and scientists due to its unique physical and chemical properties. It has a molecular weight of 161.18 .
Synthesis Analysis
The synthesis of this compound involves a variety of isoquinolinic ring assembly techniques that enable the introduction of diverse fluorine-containing functionalities . A typical method for directed synthesis towards isoquinoline involves cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3 . This indicates the presence of a fluorine atom at the 7th position and a methyl group at the 6th position on the isoquinoline ring. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Modulation of Behavioral and Neurochemical Effects
7-Fluoro-6-methylisoquinoline derivatives demonstrate significant potential in modulating behavioral and neurochemical effects related to stress and depression. A study showed that 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a compound structurally related to this compound, reversed the reduction in self-care behavior induced by maternal separation stress in rats. This effect was attributed to the modulation of glutamatergic and GABAergic systems, highlighting the compound's potential in addressing stress-induced behavioral changes (Pesarico et al., 2017).
Antidepressant-like Actions
The antidepressant-like effects of 7-Fluoro-1,3-diphenylisoquinoline-1-amine were explored, with findings suggesting the compound's action is mediated through serotonergic and dopaminergic systems in mice. This evidence further underscores the therapeutic potential of this compound derivatives in treating depression, providing a foundation for future research in this area (Pesarico et al., 2014).
Fluorescent Probes and Chemical Analysis
This compound and its derivatives have been utilized in the development of fluorescent probes for chemical analysis. A study on 7-Dialkylamino-1-alkylquinolinium salts, which can be synthesized from 7-Fluoro-1-methylquinolinium derivatives, demonstrated their high fluorescence quantum yields and superior stability. These properties make them excellent candidates for use in polymer characterization and other applications requiring stable, high-performance fluorescent probes (van den Berg et al., 2006).
Cancer Research
Compounds structurally related to this compound, such as aminoquinones, have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. These studies indicate the potential of this compound derivatives as antitumor agents, contributing valuable insights into the design of new anticancer drugs (Delgado et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound belongs to the class of fluorinated isoquinolines, which have been studied for their unique characteristics such as biological activities and light-emitting properties .
Mode of Action
Fluorinated isoquinolines are known to exhibit unique bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms .
Result of Action
Fluorinated isoquinolines, in general, are known to exhibit various bioactivities .
Propiedades
IUPAC Name |
7-fluoro-6-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYKCANGVQTPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612151 | |
| Record name | 7-Fluoro-6-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159983-16-0 | |
| Record name | 7-Fluoro-6-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159983-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-6-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol](/img/structure/B1628116.png)





![2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid](/img/no-structure.png)

